molecular formula C12H8Cl2N4 B1423085 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1354952-35-4

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1423085
CAS RN: 1354952-35-4
M. Wt: 279.12 g/mol
InChI Key: ZOANCJOAKNNRRG-UHFFFAOYSA-N
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Description

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4-Cl-6-CM-1-Ph-PP) is an organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It is considered a useful synthetic building block for the synthesis of various bioactive compounds and pharmaceuticals. 4-Cl-6-CM-1-Ph-PP is a heterocyclic compound, containing both nitrogen and chlorine atoms, and has been the subject of numerous scientific studies in recent years.

Scientific Research Applications

Antitumor Activity

This compound is a structural fragment present in naturally occurring nucleosides such as Formycin A and B, which have shown significant antitumor activity . The presence of the pyrazolo[3,4-d]pyrimidine moiety is crucial for the biological activity, making it a valuable compound for cancer research.

Antiviral Activity

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine exhibit antiviral properties. This makes the compound a potential intermediate for developing new antiviral medications, especially in the wake of emerging viral threats .

Analgesic Properties

The compound has been associated with analgesic activity, suggesting its use in pain management research. Scientists are exploring its potential as a non-opioid pain reliever .

Erectile Dysfunction Treatment

Research indicates that this class of compounds can be effective in treating male erectile dysfunction. This opens up avenues for developing new pharmaceuticals in the area of sexual health .

Hyperuricemia and Gout Prevention

The compound’s derivatives are being studied for their effectiveness in treating hyperuricemia and preventing gout, providing a potential alternative to current treatments .

Antibacterial and Antiproliferative Activity

Functionally substituted derivatives have shown good antibacterial and antiproliferative activity. This suggests the compound’s utility in developing new antibiotics and cell growth inhibitors .

Synthesis of Disubstituted Derivatives

4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for synthesizing various disubstituted derivatives, which may possess useful pharmacological properties .

Development of Purine Analogs

Due to its structural similarity to purines, the compound is of interest in the synthesis of purine analogs, which are important in medicinal chemistry for their diverse biological activities .

properties

IUPAC Name

4-chloro-6-(chloromethyl)-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-6-10-16-11(14)9-7-15-18(12(9)17-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANCJOAKNNRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of the synthesized compounds, and how were they confirmed?

A1: The study focused on synthesizing a series of amino derivatives of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. These derivatives were created by reacting the parent compound with various amines under mild reaction conditions []. The synthesized compounds were meticulously characterized using a combination of physical and spectral data. This included determining their Rf values, melting points, molecular weights, and molecular formulas. Further structural confirmation was achieved through spectroscopic analyses, including ¹H NMR, IR, and mass spectrometry [].

Q2: What were the key findings regarding the antibacterial and anticancer activities of the synthesized compounds?

A2: The research revealed promising antibacterial activity for all synthesized compounds (6a-6e) at a concentration of 20 μg/mL []. While they exhibited similar antibacterial efficacy, variations were observed in their anticancer potential against the human skin cancer cell line G361. Notably, compound 5 demonstrated the highest anticancer activity with an IC50 value of 3.32 * 10⁻⁵, marking it as a potential lead compound for further optimization [].

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